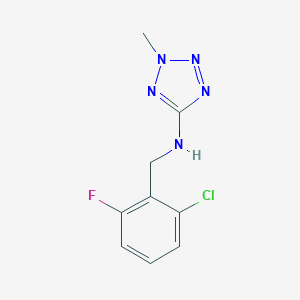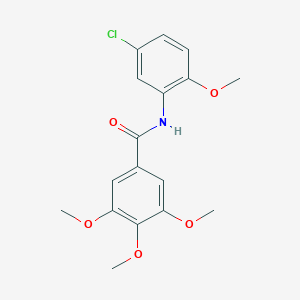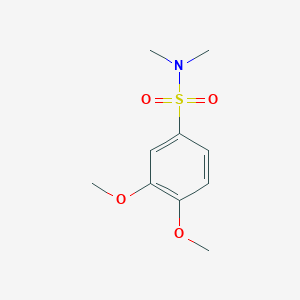
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide, also known as BDBM-106, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other proteins involved in gene expression. This inhibition leads to a decrease in the expression of genes that are regulated by BRD4, ultimately resulting in the suppression of disease-related pathways.
Biochemical and Physiological Effects
Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, meaning that it is well-absorbed, distributed, and eliminated from the body.
実験室実験の利点と制限
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide in lab experiments is its specificity for BRD4. This specificity allows researchers to study the effects of inhibiting BRD4 without interfering with other proteins or pathways. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is its relatively low potency compared to other BRD4 inhibitors. This may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide. One potential avenue is to optimize its potency and selectivity for BRD4, either through chemical modifications or the development of analogs. Another direction is to investigate its potential as a therapeutic agent for specific diseases, such as cancer or inflammation. Additionally, further studies are needed to fully understand its mechanism of action and its effects on gene expression.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting intermediate product is then treated with a reducing agent to yield N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide has been identified as a potential inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. By inhibiting BRD4, N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide has the potential to be developed into a therapeutic agent for these diseases.
特性
分子式 |
C15H11F4NO4S |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H11F4NO4S/c16-12-3-2-10(6-11(12)15(17,18)19)25(21,22)20-7-9-1-4-13-14(5-9)24-8-23-13/h1-6,20H,7-8H2 |
InChIキー |
RMTZEHBAMUGKIL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275616.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)

![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)

![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)


![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)